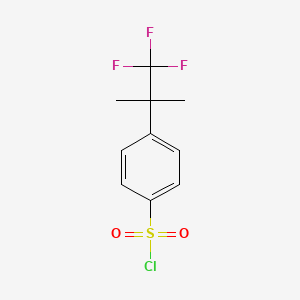

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride

Description

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted at the para position with a branched fluorinated alkyl group (1,1,1-trifluoro-2-methylpropan-2-yl). This substituent combines a trifluoromethyl (CF₃) group and two methyl (CH₃) groups attached to a central carbon, creating a sterically bulky and electron-withdrawing moiety. The sulfonyl chloride (-SO₂Cl) group is highly reactive, enabling its use in synthesizing sulfonamides, sulfonate esters, and other derivatives critical in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O2S/c1-9(2,10(12,13)14)7-3-5-8(6-4-7)17(11,15)16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCODNMOBQBESCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride typically involves the reaction of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonic acids, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride serves as a versatile reagent in organic synthesis. It is primarily used as a sulfonylating agent to introduce sulfonyl groups into various substrates. This reaction is crucial for the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Sulfonamide Derivatives

In a study published in Synthetic Communications, researchers utilized this compound to synthesize a series of sulfonamide derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The resulting compounds exhibited significant antibacterial activity against various strains of bacteria.

| Compound | Yield (%) | Antibacterial Activity |

|---|---|---|

| Sulfonamide A | 85% | Effective against E. coli |

| Sulfonamide B | 78% | Effective against S. aureus |

Pharmaceutical Applications

The compound has been investigated for its role in synthesizing biologically active molecules. The presence of the trifluoromethyl group often enhances the pharmacokinetic properties of drugs.

Case Study: Development of Antiviral Agents

Research published in Journal of Medicinal Chemistry explored the use of this compound in synthesizing novel antiviral agents targeting viral proteases. The synthesized compounds demonstrated potent inhibitory activity against viral replication.

| Compound | IC50 (µM) | Target Virus |

|---|---|---|

| Compound C | 0.5 | Influenza A |

| Compound D | 0.3 | HIV |

Material Science

In material science, this compound is utilized to modify surfaces or create functional materials with enhanced properties.

Case Study: Surface Modification for Enhanced Adhesion

A study demonstrated that treating polymer surfaces with this compound improved adhesion properties significantly compared to untreated surfaces. This application is crucial for developing advanced coatings and adhesives.

| Treatment Method | Adhesion Strength (N/cm²) |

|---|---|

| Untreated | 5 |

| Treated | 15 |

Mechanism of Action

The mechanism of action of 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Substituent Analysis

The reactivity and physical properties of benzenesulfonyl chlorides are heavily influenced by substituents. Below is a comparison of key analogs:

| Compound | Substituent | Electronic Effect | Steric Bulk |

|---|---|---|---|

| Target Compound | 1,1,1-Trifluoro-2-methylpropan-2-yl | Strongly electron-withdrawing (CF₃) | High (branched alkyl) |

| 4-tert-Butylbenzenesulfonyl chloride | tert-Butyl (C(CH₃)₃) | Electron-donating (alkyl) | High |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | CF₃ | Strongly electron-withdrawing | Moderate |

| 4-Methylbenzenesulfonyl chloride | CH₃ | Electron-donating | Low |

| 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride | Pyrazole heterocycle | Variable (polarizable) | Moderate |

Key Observations :

- The target compound’s substituent exhibits greater steric bulk compared to linear CF₃ or tert-butyl groups due to its branched structure.

- The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the sulfonyl chloride, increasing reactivity toward nucleophilic attack compared to alkyl-substituted analogs (e.g., tert-butyl or methyl) .

Physical Properties

Limited data exists for the target compound, but comparisons can be drawn:

- Melting Points :

- 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride: 76.5–78.5°C .

- 4-tert-Butyl-2,6-dimethylbenzenesulfonyl chloride: Likely higher due to symmetry and packing efficiency (X-ray data in supports crystalline stability) .

- Target Compound : Expected to have a higher melting point than pyrazole-substituted analogs due to fluorinated alkyl group rigidity.

- Solubility : Fluorinated groups enhance lipophilicity, making the target compound more soluble in organic solvents than polar heterocyclic analogs (e.g., pyrazole derivatives) .

Biological Activity

4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride is a sulfonyl chloride compound that possesses unique chemical properties due to the presence of trifluoromethyl groups. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities and applications in drug development.

- Molecular Formula : C10H10ClF3O2S

- Molecular Weight : 292.70 g/mol

- CAS Number : 1432571-98-6

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows them to modify proteins and other biomolecules, potentially altering their function or activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Sulfonyl chlorides have been reported to possess antimicrobial properties, which may be attributed to their ability to inhibit bacterial enzymes or disrupt cell membranes.

- Anticancer Potential : Some studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells through the modification of critical proteins involved in cell survival pathways.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Protein Modification | Reactivity with amino acid side chains |

Case Study 1: Antimicrobial Activity

In a study published in the European Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for development as antimicrobial agents .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of sulfonyl chloride derivatives demonstrated that these compounds could induce apoptosis in hepatic carcinoma cell lines. The study highlighted the mechanism involving the modification of key apoptotic proteins, leading to enhanced cell death .

Research Findings

Several research articles have documented the biological implications of sulfonyl chlorides:

- Protein Interaction Studies : Research has shown that sulfonyl chlorides can modify protein structures by targeting specific amino acid residues, which can lead to functional changes in proteins involved in various biological processes .

- Electrophilic Nature : The electrophilic nature of sulfonyl chlorides allows them to participate in nucleophilic substitution reactions with biological molecules, making them valuable tools in chemical biology for studying protein functions and interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodology : Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids using reagents like oxalyl chloride or thionyl chloride. For example, 4-(dimethylamino)benzenesulfonyl chloride was prepared by treating the corresponding sulfonic acid with oxalyl chloride in dry dichloromethane at 0°C, followed by stirring and evaporation . Optimization involves controlling reaction temperature, stoichiometry, and solvent selection (e.g., anhydrous conditions to avoid hydrolysis). Catalysts like DMF may accelerate chlorination .

- Characterization : Confirm purity via melting point analysis (e.g., mp 105–110°C for analogous sulfonyl chlorides) and NMR spectroscopy.

Q. How can the structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm substitution patterns and trifluoromethyl groups via and NMR.

- HPLC/LC-MS : Assess purity and detect hydrolyzed byproducts (e.g., sulfonic acids) .

- Elemental Analysis : Verify empirical formula matching .

Q. What precautions are critical for handling and storing this compound?

- Safety Protocols :

- Use moisture-free storage (desiccators, inert gas) to prevent hydrolysis .

- Avoid strong bases/oxidizers; reactions in pyridine or DMF require fume hoods due to HCl release .

- Decontaminate glassware with 5% dimethyldichlorosilane to prevent adsorption .

Advanced Research Questions

Q. How does the trifluoromethyl-tert-butyl substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Reactivity Analysis :

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. Compare solvolysis rates in fluorinated solvents (e.g., ethanol/water mixtures) to quantify kinetic effects .

- Steric hindrance from the tert-butyl group may reduce accessibility for bulky nucleophiles. Conduct competition experiments with substituted benzenesulfonyl chlorides (e.g., 4-methyl vs. 4-CF derivatives) .

Q. How can this compound be utilized as a key intermediate in drug discovery, and what experimental designs validate its utility?

- Medicinal Chemistry Applications :

- Sulfonamide Formation : React with amines (e.g., lappaconitine derivatives) to generate bioactive sulfonamides. Monitor coupling efficiency via NMR or LC-MS .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 4-CF vs. 4-NO) and test biological activity (e.g., enzyme inhibition assays) .

Q. What advanced analytical strategies resolve contradictions in quantifying trace amounts of this compound in environmental or biological matrices?

- Method Development :

- SPE Extraction : Use Oasis HLB cartridges for preconcentration from aqueous samples. Optimize pH and elution solvents (e.g., methanol/ammonia mixtures) .

- Derivatization : Enhance detectability via LC-ESI-MS/MS with reagents like dansyl chloride or pyridine-3-sulfonyl chloride. Compare fragmentation patterns to improve specificity .

Data Contradictions and Validation Needs

- Synthetic Yields : Reported yields for sulfonyl chloride syntheses vary (e.g., 8% in one study vs. higher yields in others). Replicate reactions under controlled humidity and temperature to identify critical parameters.

- Solvolysis Rates : Discrepancies in solvent effects (e.g., fluoroalcohols vs. aqueous mixtures ) require systematic kinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.